(2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

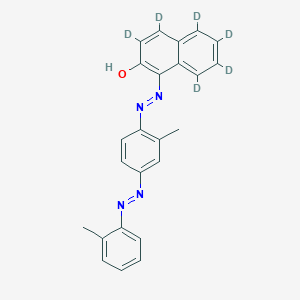

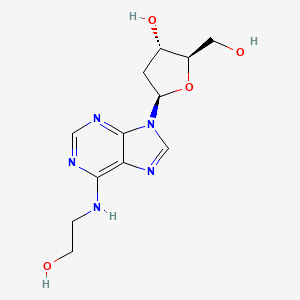

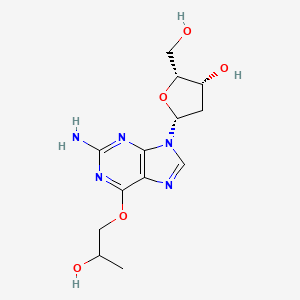

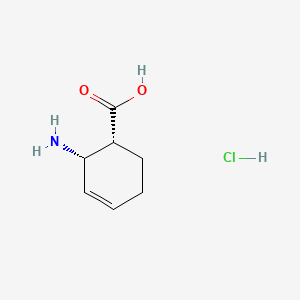

(2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, also known as (2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, is a useful research compound. Its molecular formula is C₁₂H₁₇N₅O₄ and its molecular weight is 295.29. The purity is usually 95%.

BenchChem offers high-quality (2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

HEA has been reported to have anti-inflammatory effects . It has been hypothesized that HEA could protect human proximal tubular cells from Nonsteroidal Anti-Inflammatory Drug (NSAID)-mediated effects on differential gene expression at the mRNA and protein levels .

Protection of Renal Function

HEA has been used in traditional medicine for improving renal function . It has been found to effectively prevent Endoplasmic Reticulum (ER) stress by attenuating ROS production and gene expression of ATF–6, PERK, IRE1α, CDCFHOP, IL1β, and NFκB within 24 hours .

Antioxidant Properties

HEA has been reported to have antioxidant properties . It has been found to reverse the increase of GRP78 and CHOP protein expression levels induced by diclofenac (DCF) and meloxicam (MXC), and restore the ER homeostasis .

Anti-Cancer Effects

HEA has been found to exert cytotoxic effects against gastric carcinoma cells (SGC-7901 and AGS) in a dose and time-dependent manner . It could trigger caspase-dependent apoptosis, promoting intracellular Ca 2+ -related endoplasmic reticulum (ER) stress and autophagy .

Inhibition of Tumor Growth

HEA could significantly inhibit the growth of transplanted tumors in nude mice and induce apoptosis of tumor tissues cells in vivo . This suggests that HEA is a potential chemotherapeutic agent for gastric carcinoma .

Calcium Antagonist

HEA was the first calcium antagonist derived from biological sources . This property has been intensively investigated because of its ability to inhibit tumour cell proliferation, restrain inflammation, protect kidneys and function as a sedative and insecticide .

Wirkmechanismus

Target of Action

N6-(2-Hydroxyethyl)-2’-deoxyadenosine (HEA) is a physiologically active compound found in Cordyceps cicadae . It has been identified as a Ca2+ antagonist , suggesting that its primary targets are likely to be calcium channels or other proteins involved in calcium signaling within the cell.

Mode of Action

HEA’s mode of action is thought to involve its interaction with these calcium channels, potentially blocking or modulating their activity . This can result in changes to intracellular calcium levels, which can have wide-ranging effects on cellular processes, given the central role of calcium as a second messenger in cell signaling.

Biochemical Pathways

HEA is involved in the regulation of oxidative stress and inflammatory responses . It has been shown to attenuate hydrogen peroxide-induced oxidative damage in PC12 cells , suggesting that it may act on biochemical pathways related to oxidative stress. Furthermore, it has been shown to suppress the toll-like receptor (TLR)4-mediated nuclear factor-κB (NF-κB) signaling pathway , which is a key pathway involved in the inflammatory response.

Result of Action

The action of HEA results in a number of cellular effects. It has been shown to protect against hydrogen peroxide-induced oxidative damage in PC12 cells . This includes increasing cell viability, reducing lactate dehydrogenase (LDH) release, mitochondrial membrane potential (MMP) collapse, Ca2+ overload, and reactive oxygen species (ROS) generation . Furthermore, HEA also increased the activities of antioxidant enzymes and inhibited lipid peroxidation as well as reduced interleukins 6 and 1β (IL-6 and IL-1β), tumor necrosis factor alpha (TNF-α) and NF-kB .

Action Environment

Environmental factors such as heat and light stress can influence the action of HEA. For instance, heat stress of 25 °C for 5-20 days during the late growth stage of Cordyceps cicadae significantly promoted the production of HEA . Similarly, light stress at 6000 lx for 5-20 days during the late growth stage significantly promoted the production of HEA . These environmental factors could potentially influence the efficacy and stability of HEA.

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-[6-(2-hydroxyethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAMDXBTZWMIAM-DJLDLDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

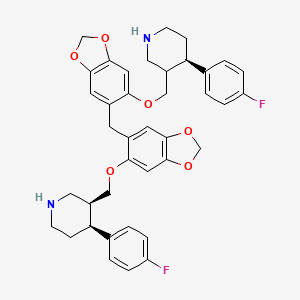

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

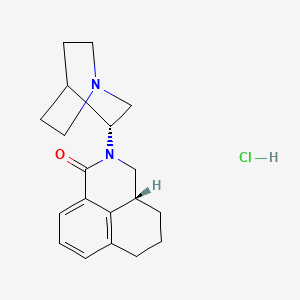

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)